Arginyl-2-amino-5-phosphono-3-pentenoic acid
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Overview
Description
Arginyl-2-amino-5-phosphono-3-pentenoic acid: is a compound commonly found in peptide antibiotics known as rhizocticins. These antibiotics are produced by certain strains of the bacterium Bacillus subtilis. The compound is notable for its unique structure, which includes an L-arginine residue linked to a phosphono-3-pentenoic acid moiety. This structure imparts significant biological activity, particularly in inhibiting the growth of fungi and certain bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arginyl-2-amino-5-phosphono-3-pentenoic acid typically involves the use of L-amino acid ligases. These enzymes catalyze the formation of peptide bonds between unprotected L-amino acids in an ATP-dependent manner. The enzyme RizA from Bacillus subtilis NBRC3134 has been shown to specifically synthesize dipeptides with L-arginine at the N-terminus . The reaction conditions generally include the presence of ATP and Mg²⁺ ions, with the reaction being carried out at a pH of around 8.0 and a temperature of 30°C .
Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. The genes encoding the necessary enzymes, such as RizA, can be cloned and expressed in suitable host organisms like Escherichia coli. The recombinant enzymes are then purified and used in biocatalytic processes to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: Arginyl-2-amino-5-phosphono-3-pentenoic acid primarily undergoes peptide bond formation reactions. It can also participate in phosphorylation reactions due to the presence of the phosphono group.
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include ATP, Mg²⁺ ions, and the necessary amino acid substrates. The reactions are typically carried out in a buffered solution at a slightly alkaline pH .
Major Products: The major products formed from these reactions are dipeptides and oligopeptides containing the this compound moiety. These products are often biologically active and can exhibit antimicrobial properties .
Scientific Research Applications
Chemistry: In chemistry, arginyl-2-amino-5-phosphono-3-pentenoic acid is used as a building block for the synthesis of peptide antibiotics. It is also studied for its unique chemical properties and reactivity .
Biology: In biological research, this compound is used to study the mechanisms of peptide antibiotic action. It is also used in the development of new antimicrobial agents .
Medicine: In medicine, this compound is investigated for its potential use in treating fungal infections and certain bacterial infections. Its unique structure and biological activity make it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of peptide antibiotics. It is also explored for its potential use in biocatalytic processes for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of arginyl-2-amino-5-phosphono-3-pentenoic acid involves its incorporation into peptide antibiotics, which then inhibit the growth of target organisms. The compound is taken up by the cells of the target organism and interferes with essential metabolic pathways, leading to cell death. Specifically, the phosphono group is thought to inhibit enzymes involved in amino acid metabolism, while the peptide moiety disrupts protein synthesis .
Comparison with Similar Compounds
Rhizocticin A: Another peptide antibiotic produced by Bacillus subtilis, which also contains the arginyl-2-amino-5-phosphono-3-pentenoic acid moiety.
Bacilysin: A peptide antibiotic that consists of L-alanine and L-anticapsin, produced by Bacillus subtilis.
Chlorotetain: A chemically related compound with antifungal activity, produced by certain strains of Bacillus subtilis.
Uniqueness: this compound is unique due to its specific structure, which includes both an L-arginine residue and a phosphono-3-pentenoic acid moiety. This combination imparts significant biological activity, particularly in inhibiting the growth of fungi and certain bacteria. Its ability to form peptide bonds in an ATP-dependent manner also sets it apart from other similar compounds .
Properties
CAS No. |
114301-25-6 |
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Molecular Formula |
C11H22N5O6P |
Molecular Weight |
351.30 g/mol |
IUPAC Name |
(Z,2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C11H22N5O6P/c12-7(3-1-5-15-11(13)14)9(17)16-8(10(18)19)4-2-6-23(20,21)22/h2,4,7-8H,1,3,5-6,12H2,(H,16,17)(H,18,19)(H4,13,14,15)(H2,20,21,22)/b4-2-/t7-,8-/m0/s1 |
InChI Key |
BLNRPHBKOMCMBX-ABXVWLFBSA-N |
SMILES |
C(CC(C(=O)NC(C=CCP(=O)(O)O)C(=O)O)N)CN=C(N)N |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](/C=C\CP(=O)(O)O)C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)NC(C=CCP(=O)(O)O)C(=O)O)N)CN=C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Arg-APPA arginyl-2-amino-5-phosphono-3-pentenoic acid rhizocticin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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